molecular formula C8H6BrClO2S B3259249 2-(4-Bromophenyl)ethene-1-sulfonyl chloride CAS No. 315495-26-2

2-(4-Bromophenyl)ethene-1-sulfonyl chloride

Cat. No.: B3259249
CAS No.: 315495-26-2
M. Wt: 281.55 g/mol
InChI Key: QAAQAKSRVIIUEV-AATRIKPKSA-N
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Description

2-(4-Bromophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S. It is a derivative of ethene with a bromophenyl group and a sulfonyl chloride group attached. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-bromostyrene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Bromostyrene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The double bond in the ethene moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters are formed.

    Addition Products: Halogenated or hydrogenated derivatives of the original compound.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(4-Bromophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ethene moiety can participate in addition reactions with electrophiles, resulting in the formation of addition products. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzenesulfonyl chloride: Similar structure but lacks the ethene moiety.

    4-Bromophenylsulfonyl chloride: Similar structure but lacks the ethene moiety.

    2-(4-Chlorophenyl)ethene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(4-Bromophenyl)ethene-1-sulfonyl chloride is unique due to the presence of both the bromophenyl and ethene moieties, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)ethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQAKSRVIIUEV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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